3,5-Dimethoxy-1H-pyrazole
Overview
Description
3,5-Dimethoxy-1H-pyrazole is a heterocyclic compound featuring a five-membered ring structure with two nitrogen atoms at positions 1 and 2, and methoxy groups at positions 3 and 5. This compound is part of the pyrazole family, known for its diverse chemical reactivity and wide range of applications in various fields, including medicinal chemistry, agrochemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dimethoxy-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound, such as dimethoxyacetone. The reaction typically proceeds under acidic or basic conditions, often using catalysts to enhance the yield and selectivity .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve scalability. The use of microwave-assisted synthesis has also been explored to reduce reaction times and increase efficiency .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethoxy-1H-pyrazole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide).
Major Products Formed:
- Oxidized pyrazole derivatives.
- Reduced pyrazole derivatives.
- Substituted pyrazole compounds with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3,5-Dimethoxy-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby modulating their activity. It can also interact with cellular receptors and signaling pathways, influencing various biological processes .
Comparison with Similar Compounds
3,5-Dimethyl-1H-pyrazole: Similar structure but with methyl groups instead of methoxy groups.
3,5-Diphenyl-1H-pyrazole: Features phenyl groups at positions 3 and 5, offering different chemical reactivity and applications.
3,5-Dichloro-1H-pyrazole: Contains chlorine atoms at positions 3 and 5, leading to distinct properties and uses.
Uniqueness: 3,5-Dimethoxy-1H-pyrazole is unique due to the presence of methoxy groups, which influence its chemical reactivity and biological activity. The methoxy groups can participate in hydrogen bonding and other interactions, enhancing the compound’s potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .
Properties
IUPAC Name |
3,5-dimethoxy-1H-pyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-8-4-3-5(9-2)7-6-4/h3H,1-2H3,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXCDDWJKVBBAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NN1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80557648 | |
Record name | 3,5-Dimethoxy-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80557648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119224-75-8 | |
Record name | 3,5-Dimethoxy-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80557648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dimethoxy-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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